molecular formula C16H14N4O2 B11535356 N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11535356
M. Wt: 294.31 g/mol
InChI Key: JQYVQKCMANUWJQ-RQZCQDPDSA-N
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Description

N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-methyl-1H-1,3-benzodiazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted hydrazone compounds with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes by binding to their active sites . Additionally, its hydrazone group can interact with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of a hydroxyl group on the phenyl ring and a benzodiazole moiety

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-10-18-14-7-4-12(8-15(14)19-10)16(22)20-17-9-11-2-5-13(21)6-3-11/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+

InChI Key

JQYVQKCMANUWJQ-RQZCQDPDSA-N

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)O

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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